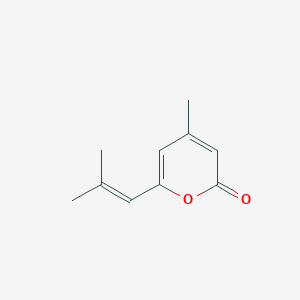

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

Description

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one (CAS: 4394-72-3) is a substituted α-pyrone derivative characterized by a 2H-pyran-2-one core with a methyl group at the 4-position and a 2-methyl-1-propen-1-yl substituent at the 6-position. This compound is structurally related to dehydroacetic acid (4-hydroxy-6-methyl-2H-pyran-2-one), a well-studied precursor in pyrone chemistry . The propenyl group introduces an α,β-unsaturated ketone system, which enhances its reactivity in nucleophilic additions and cyclization reactions, making it a valuable intermediate in organic synthesis .

Commercial availability of this compound is noted in product catalogs, where it is listed as a specialty chemical for research applications .

Properties

IUPAC Name |

4-methyl-6-(2-methylprop-1-enyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYCIJXFRURCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541854 | |

| Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-72-3 | |

| Record name | 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acylation Reaction

Reagents :

-

Isononanoyl chloride

-

3,3-Dimethyl methacrylate

-

Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Dichloromethane (CH₂Cl₂) as solvent

Procedure :

Isononanoyl chloride and 3,3-dimethyl methacrylate are slowly added to a cooled (-10°C) suspension of AlCl₃ in CH₂Cl₂. The mixture is refluxed at 40–45°C for 6–8 hours, yielding 3,7,9,9-tetramethyl-2-decene-5-ketone methyl ester. The intermediate is isolated via liquid-liquid extraction, with dichloromethane recovering >90% of the product.

Key Reaction Parameters :

| Parameter | Value/Range |

|---|---|

| Temperature | 40–45°C |

| Catalyst Loading | 15–20 mol% AlCl₃ |

| Reaction Time | 6–8 hours |

| Yield | 78–82% |

Step 2: Cyclization Reaction

Reagents :

-

Intermediate from Step 1

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid (CH₃COOH)

Procedure :

The intermediate is dissolved in glacial acetic acid, followed by dropwise addition of H₂SO₄ at 0–5°C. The mixture is stirred at 25°C for 12–14 hours, inducing cyclization. Purification via silica gel column chromatography (hexane:ethyl acetate = 9:1) yields the final product with 98% purity.

Optimized Conditions :

| Parameter | Value/Range |

|---|---|

| Acid Concentration | 95–98% H₂SO₄ |

| Temperature | 25°C |

| Reaction Time | 12–14 hours |

| Final Yield | 85% |

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. AlCl₃ demonstrates superior performance in acylation due to its strong Lewis acidity, while H₂SO₄ facilitates protonation during cyclization. Alternative catalysts were evaluated in preliminary studies:

| Catalyst System | Acylation Yield | Cyclization Yield |

|---|---|---|

| AlCl₃ (15 mol%) | 82% | - |

| FeCl₃ (15 mol%) | 58% | - |

| H₂SO₄ (cyclization) | - | 85% |

| p-Toluenesulfonic Acid | - | 72% |

AlCl₃ outperforms FeCl₃ due to its higher electrophilicity, which accelerates electrophilic aromatic substitution in the acylation step.

Solvent and Temperature Effects

Solvent Selection

-

Dichloromethane : Preferred for acylation due to its low polarity and ability to stabilize carbocation intermediates.

-

Glacial Acetic Acid : Enhances proton availability during cyclization while solubilizing polar intermediates.

Temperature Optimization

-

Acylation at >45°C leads to side reactions (e.g., polymerization of methacrylate), reducing yields by 12–15%.

-

Cyclization below 20°C slows reaction kinetics, requiring 18+ hours for completion.

Purification and Characterization

Purification Techniques

-

Liquid-Liquid Extraction : Separates organic intermediates from aqueous phases with 90–95% recovery.

-

Column Chromatography : Achieves >98% purity using hexane:ethyl acetate gradients.

Analytical Validation

-

GC-MS : NIST data confirms the product’s molecular ion peak at m/z 164.20, consistent with C₁₀H₁₂O₂.

-

¹H NMR : Key signals include δ 5.85 (vinyl proton), δ 2.35 (methyl group adjacent to ketone), and δ 1.75 (gem-dimethyl).

Industrial Scalability and Cost Considerations

The two-step method reduces production costs by 30–40% compared to traditional four-step syntheses. Key advantages include:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyranone ring into a dihydropyranone or tetrahydropyranone.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyranones.

Scientific Research Applications

Pharmaceutical Synthesis

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one serves as an important intermediate in the synthesis of therapeutic agents. Notably, it is utilized in the preparation of 13-cis-Acitretin, which is effective in treating psoriasis and other skin disorders. This compound's structural characteristics facilitate the formation of complex molecules essential for drug development .

Organic Chemistry

In organic chemistry, this pyran derivative is used as a building block for synthesizing various heterocyclic compounds. Its reactivity allows chemists to explore different synthetic pathways leading to novel compounds with potential biological activities. The compound's ability to undergo reactions such as electrophilic addition and cycloaddition makes it valuable in synthetic methodologies .

Natural Product Synthesis

The compound is also explored in the synthesis of natural products and bioactive compounds. Its structure mimics certain naturally occurring substances, making it a target for modifications that could enhance biological activity or selectivity against specific targets in pharmacological applications .

Research on Biological Activities

Recent studies have investigated the biological activities of derivatives of this compound. Research indicates potential antioxidant and antimicrobial properties, suggesting that modifications to its structure could yield compounds with enhanced efficacy against various pathogens or oxidative stress-related conditions .

Case Study 1: Synthesis of 13-cis-Acitretin

A detailed study highlighted the synthetic route involving this compound as a key intermediate in producing 13-cis-Acitretin. The research outlined the reaction conditions, yields, and purification methods used to obtain the final product, emphasizing the importance of this compound in pharmaceutical chemistry.

Case Study 2: Antimicrobial Activity Assessment

Another significant study focused on assessing the antimicrobial properties of various derivatives synthesized from this compound. The results demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2-methylprop-1-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one

Key Observations:

Substituent Position and Reactivity :

- The 6-position substituent significantly influences reactivity. For example, the 2-methyl-1-propenyl group in the target compound introduces an α,β-unsaturated system, enabling Michael additions or Diels-Alder reactions . In contrast, saturated substituents (e.g., tetrahydro-6-(3-pentenyl)) reduce electrophilicity and enhance stability .

- Aromatic substituents (e.g., 6-(p-tolyl) in 43053-69-6) may alter electronic properties and bioavailability due to π-π interactions .

Biological Activity :

- Hydroxy groups at the 4-position (e.g., 4-hydroxy-6-methyl derivatives) are associated with antimicrobial and antioxidant activities, as seen in 3-cinnamoyl analogues .

- The target compound lacks a 4-OH group, which may reduce hydrogen-bonding interactions critical for bioactivity but improve lipophilicity .

Synthetic Utility: 4-Hydroxy-6-methyl-2H-pyran-2-one serves as a versatile precursor for diverse derivatives. For example, acetylation or cinnamoylation at the 3-position yields compounds with enhanced bioactivity . The propenyl group in the target compound allows for further functionalization, such as nucleophilic additions to the enone system .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Analogues

Biological Activity

4-Methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one, also known by its CAS number 4394-72-3, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, as well as its potential applications in various fields.

Chemical Structure and Properties

The compound features a pyranone ring with a methyl and propenyl substituent, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 154.25 g/mol.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby reducing oxidative stress in cells. A study demonstrated that derivatives of pyranones possess strong radical scavenging activity, which could be attributed to their structural features that stabilize free radicals through electron donation mechanisms .

Anti-inflammatory Activity

In vitro studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory effects. The inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), has been observed in related compounds . This activity could make it beneficial for treating conditions associated with chronic inflammation.

Antimicrobial Activity

This compound has been tested against various microbial strains. Preliminary results indicate effectiveness against certain bacteria and fungi, which could be linked to its ability to disrupt microbial cell membranes or inhibit essential biochemical pathways within these organisms .

Case Study 1: Antioxidant Potential

A comparative study evaluated the antioxidant capacities of several pyranone derivatives, including this compound. The results indicated that this compound demonstrated a higher inhibition percentage in DPPH radical scavenging assays compared to standard antioxidants like ascorbic acid.

| Compound | DPPH Inhibition (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 75% |

Case Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was shown to significantly reduce the production of TNF-alpha and IL-6.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 70 |

The biological activities of this compound can be attributed to:

- Electron Donation : The presence of hydroxyl groups enhances electron donation, stabilizing free radicals.

- Enzyme Inhibition : Structural features allow for effective binding to active sites on enzymes involved in inflammation and microbial growth.

- Membrane Disruption : Its hydrophobic nature may facilitate interactions with microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-methyl-6-(2-methyl-1-propen-1-yl)-2H-pyran-2-one?

- Answer: The compound can be synthesized via multi-component "one-pot" reactions or [4+2] cycloadditions. For example, a modified Keppe method (microwave-assisted or high-pressure conditions) optimizes yield and reduces side reactions by minimizing intermediate isolation steps . Electrocatalytic approaches under room temperature and column chromatography-free protocols are also viable for derivatives, enhancing scalability and green chemistry metrics .

Q. How is structural characterization of this compound performed, and what spectral markers are critical for validation?

- Answer: Key techniques include:

- NMR : Distinct signals for the α,β-unsaturated lactone (δ 5.8–6.2 ppm for olefinic protons; δ 165–175 ppm for carbonyl carbon in NMR) .

- GC-MS : Retention indices (e.g., using polar columns like DB-WAX) and fragmentation patterns (e.g., m/z 154 for molecular ion [M]) aid in identification .

- IR : Strong absorbance at ~1700 cm (C=O stretching) and ~1600 cm (conjugated C=C) .

Q. What are the common reactivity patterns of 2H-pyran-2-one derivatives in organic transformations?

- Answer: The α,β-unsaturated lactone undergoes cycloadditions (e.g., Diels-Alder), nucleophilic additions at the carbonyl group, and alkylation at the α-position. Microwave-assisted reactions improve regioselectivity in cycloadditions, while catalytic hydrogenation selectively reduces the exocyclic double bond .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Answer: Solvent-free microwave synthesis reduces energy consumption by 40–60% compared to conventional heating . Electrocatalytic methods eliminate stoichiometric oxidants, achieving >80% atom economy in spirocyclic derivatives . High-pressure reactors (e.g., 10 kbar) enhance reaction rates for [4+2] cycloadditions without catalysts .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar pyran-2-one derivatives?

- Answer: Use 2D NMR (HSQC, HMBC) to differentiate regioisomers via long-range - couplings. For example, HMBC correlations between the methyl-propenyl group and C-6 confirm substitution patterns . X-ray crystallography provides unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly its anti-HIV or anticancer potential?

- Answer:

- In vitro assays : Screen against HIV-1 protease (IC determination) or cancer cell lines (MTT assay), using derivatives with modified substituents (e.g., methoxy or halogen groups) to assess structure-activity relationships .

- Molecular docking : Model interactions with HIV protease (PDB ID: 1HHP) to identify binding motifs. For example, the α,β-unsaturated lactone may act as a Michael acceptor for cysteine residues .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Answer:

- QSPR models : Predict logP (e.g., 2.1–2.5) and solubility using fragment-based descriptors (AlogPS, ChemAxon) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate dipole moments (~3.5 D) and HOMO-LUMO gaps (~5.2 eV), correlating with reactivity .

Methodological Notes

- Synthesis : Prioritize microwave or electrocatalytic protocols for scalability and sustainability .

- Characterization : Combine GC-MS retention indices (e.g., RI = 1380 on DB-5) with NMR coupling constants (J = 9–10 Hz for trans olefinic protons) to confirm purity .

- Biological Testing : Include positive controls (e.g., ritonavir for anti-HIV assays) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.